molecular formula C12H12O2 B2520858 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone CAS No. 10445-51-9

1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone

Cat. No.: B2520858
CAS No.: 10445-51-9
M. Wt: 188.226
InChI Key: WUJLHEYDSHCIIR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone (CAS 10445-51-9) is a synthetic benzofuran derivative of significant interest in medicinal chemistry due to the privileged benzofuran scaffold, which is known for a wide spectrum of biological activities. With the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol, this compound serves as a key chemical building block in pharmaceutical research and development, particularly in the synthesis of novel anticancer and antimicrobial agents. Benzofuran derivatives have emerged as a promising scaffold for the development of new chemotherapeutic agents. Recent research on novel benzofuran compounds has demonstrated potent and selective cytotoxic effects against challenging cancer cell lines, including chronic myelogenous leukemia (K562) . The biological activity of these derivatives is often linked to the induction of apoptosis through caspase-dependent pathways, the generation of reactive oxygen species (ROS), and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) . Furthermore, the structural features of the benzofuran core, such as the position of methyl substituents as seen in this compound, are crucial for modulating lipophilicity and interaction with biological targets, thereby influencing their therapeutic potential . Beyond oncology research, the benzofuran scaffold is recognized as a versatile pharmacophore for designing antimicrobial agents to address the growing problem of multidrug-resistant bacteria . Structural modifications around the core nucleus allow researchers to explore structure-activity relationships (SAR) to develop more efficient antibiotic candidates . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-7-4-5-11-10(6-7)8(2)12(14-11)9(3)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJLHEYDSHCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Anticancer Activity

Numerous benzofuran (B130515) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key cellular signaling pathways. researchgate.net For example, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as potent cytotoxic agents. mdpi.com

Antimicrobial Activity

Benzofuran (B130515) derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. researchgate.net The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The benzofuran scaffold provides a valuable starting point for the design of novel antimicrobial compounds. For instance, certain derivatives have shown moderate activity towards Gram-positive bacterial strains. researchgate.net

Other Potential Activities

Established Synthetic Routes to Benzofuran-2-ylethanone Scaffolds

The construction of the this compound framework relies on two key strategic steps: the formation of the core benzofuran ring system and the introduction of the 2-ethanone substituent. Classical and contemporary organic synthesis offers a variety of reliable methods for achieving these transformations.

Cyclization Reactions in Benzofuran Core Formation

The formation of the benzofuran core is a critical step in the synthesis of this compound. A common and effective strategy involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974). nih.gov This method directly installs the desired 3-methyl and 2-acetyl groups. For the specific synthesis of the target compound, this would involve starting with 2-hydroxy-5-methylacetophenone.

Another powerful and widely used method for constructing the benzofuran skeleton is the intramolecular cyclization of o-alkynylphenols. researchgate.netnih.gov This approach offers a high degree of flexibility in introducing substituents on both the benzene (B151609) ring and the furan (B31954) ring. The cyclization can be promoted by various catalysts, including gold(I) complexes. researchgate.net Palladium-catalyzed Sonogashira coupling of terminal alkynes with o-halophenols, followed by an intramolecular cyclization, is also a popular and efficient route to 2-substituted benzofurans. nih.govlookchem.comdtu.dk This two-step, one-pot process allows for the direct construction of the benzofuran ring with a desired substituent at the 2-position.

Phosphoric acid-catalyzed intramolecular Friedel–Crafts reactions have also been developed for the direct construction of 2,3-unsubstituted benzofurans, showcasing good functional group tolerance. rsc.org Furthermore, Lewis acid and transition-metal-catalyzed direct intramolecular cyclodehydration of α-aryloxyaryl ketones represents another viable pathway. nih.gov

Table 1: Comparison of Selected Cyclization Strategies for Benzofuran Core Formation
Method Starting Materials Catalyst/Reagent Key Features
Reaction with Chloroacetoneo-Hydroxyacetophenone derivativeK₂CO₃Direct formation of 2-acetyl-3-methylbenzofurans. nih.gov
Intramolecular Cyclizationo-AlkynylphenolGold(I) or other catalystsHigh flexibility in substituent introduction. researchgate.netresearchgate.net
Sonogashira Coupling/Cyclizationo-Halophenol, Terminal alkynePalladium catalyst, Copper(I) cocatalystOne-pot synthesis of 2-substituted benzofurans. nih.govlookchem.com
Intramolecular Friedel-CraftsPhenoxyacetaldehyde dimethyl acetalPhosphoric acidMetal-free synthesis of 2,3-unsubstituted benzofurans. rsc.org

Introduction of the Ethanone (B97240) Moiety via Acylation and Related Reactions

While some cyclization strategies directly yield the 2-acetylated benzofuran, in other approaches, the ethanone group is introduced after the formation of the benzofuran ring. The classical method for this is the Friedel–Crafts acylation. However, direct Friedel–Crafts acylation of benzofurans can lead to a mixture of 2- and 3-acylated products, resulting in low regioselectivity. nih.gov To overcome this, catalytic Friedel–Crafts acetylation using acetic anhydride (B1165640) in the presence of metal triflates as catalysts has been shown to produce 2-acetylbenzofuran (B162037) as the major product. researchgate.net

A more regioselective approach involves building the benzofuran ring from precursors that already contain the acetyl functionality. As mentioned in the previous section, the reaction of an o-hydroxyacetophenone with chloroacetone is a prime example of this strategy, directly yielding the 2-acetyl-3-methylbenzofuran scaffold. nih.gov This circumvents the regioselectivity issues associated with post-cyclization acylation.

Novel and Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Biocatalytic Transformations for Stereoselective Synthesis of Benzofuran Ethanols

While not a direct synthesis of the target ketone, biocatalytic methods are highly relevant for the production of chiral benzofuran ethanols, which are valuable derivatives. The asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been successfully achieved using whole-cell biocatalysts. This process offers a green and efficient route to enantiopure alcohols, which are important chiral building blocks for pharmaceuticals.

Environmentally Benign Reaction Conditions and Atom-Economical Protocols

Furthermore, the use of environmentally friendly solvents and catalyst-free conditions are gaining prominence. Electrochemical methods have been employed for the synthesis of benzofuran derivatives, offering a clean and efficient alternative to traditional chemical oxidants. nih.gov

Table 2: Green Chemistry Approaches in Benzofuran Synthesis
Approach Methodology Key Advantages
BiocatalysisAsymmetric bioreduction of 2-acetylbenzofuransHigh enantioselectivity, mild reaction conditions.
One-Pot SynthesisSonogashira coupling/cyclizationReduced waste, improved efficiency. nih.govlookchem.com
Electrochemical SynthesisOxidative intramolecular cyclizationAvoids chemical oxidants, mild conditions. nih.gov

Microwave-Assisted Synthetic Pathways for Benzofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various benzofuran derivatives, including benzofuran-3(2H)-ones, has been successfully achieved under microwave irradiation. semanticscholar.orgnih.govresearchgate.net These methods offer a rapid and efficient route to the benzofuran core structure. The expedited production of 2-aroylbenzo[b]furans has also been reported using microwave assistance, highlighting the potential of this technology for the synthesis of the target compound and its analogs. researchgate.net

Mechanistic Elucidation of Key Reactions in this compound Synthesis

The reaction mechanism can be broken down into the following key steps:

Deprotonation: The basic catalyst (e.g., K₂CO₃) abstracts the acidic phenolic proton from 2-hydroxy-5-methylacetophenone to form a more nucleophilic phenoxide intermediate.

O-Alkylation: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in a Williamson ether synthesis-type reaction. This Sₙ2 reaction forms the key intermediate, 1-(2-acetyl-4-methylphenoxy)propan-2-one.

Enolate Formation: In the presence of the base, a proton is abstracted from the α-carbon of the newly introduced propanone moiety, creating an enolate intermediate.

Intramolecular Cyclization: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the original acetophenone (B1666503) group. This intramolecular aldol-type addition results in the formation of a five-membered heterocyclic ring, yielding a tertiary alcohol intermediate.

Dehydration: The alcohol intermediate readily undergoes base- or acid-catalyzed dehydration (elimination of a water molecule) to form a stable, aromatic benzofuran ring, yielding the final product, this compound.

Investigation of Reaction Intermediates and Transition States

The elucidation of the reaction mechanism relies on understanding the transient species that connect reactants to products.

Reaction Intermediates: The primary intermediates in this synthetic sequence are the potassium 2-acetyl-4-methylphenoxide, the ether-linked diketone (1-(2-acetyl-4-methylphenoxy)propan-2-one), the corresponding enolate, and the hydroxylated dihydrobenzofuran adduct. The stability of the phenoxide and the enolate intermediates is crucial for the reaction to proceed efficiently. The diketone intermediate is the pivotal species that undergoes the key intramolecular cyclization.

Transition States: Each step of the reaction proceeds through a specific transition state.

The O-alkylation step involves an Sₙ2 transition state where the phenoxide oxygen attacks the carbon bearing the chlorine atom, with the C-Cl bond breaking as the C-O bond forms.

The cyclization step proceeds through a cyclic transition state. The geometry of this state is critical for the formation of the five-membered ring. Computational studies on analogous acid-catalyzed benzofuran syntheses have been used to calculate the activation energies of such cyclization steps, confirming the favorability of the ring-forming process. wuxiapptec.com The transition state involves the approach of the nucleophilic enolate carbon to the electrophilic carbonyl carbon, with the atoms arranging to accommodate the formation of the new C-C bond.

The final dehydration step proceeds via an E1cB or E2 mechanism, depending on the conditions, where the transition state involves the partial breaking of the C-H and C-OH bonds and the formation of the C=C double bond within the furan ring.

The energy profile of the reaction is dictated by the relative stabilities of these intermediates and the energy barriers of the transition states. The final dehydration step is typically thermodynamically driven by the formation of the stable, aromatic benzofuran system.

StepKey Intermediate/Transition StateDescription
1. Deprotonation Potassium 2-acetyl-4-methylphenoxideA salt formed by the reaction of the phenolic proton with a base. It is a potent nucleophile.
2. O-Alkylation Sₙ2 Transition StateThe phenoxide attacks chloroacetone, leading to the formation of an ether linkage.
3. Enolate Formation Enolate of 1-(2-acetyl-4-methylphenoxy)propan-2-oneA resonance-stabilized intermediate formed by deprotonation of the α-carbon of the ketone.
4. Cyclization Cyclic Aldol Transition StateThe enolate attacks the neighboring carbonyl group, leading to the formation of the five-membered ring.
5. Dehydration Dihydrobenzofuranol AdductA transient alcohol intermediate that quickly eliminates water to form the aromatic ring.

Stereochemical Control and Regioselectivity in Synthetic Processes

Stereochemical Control: In the proposed synthesis of this compound, no new chiral centers are formed. The starting materials are achiral, and the final product is also achiral. Therefore, stereochemical control is not a factor in this specific synthetic pathway. In broader benzofuran synthesis, particularly when forming dihydrobenzofuran derivatives, stereocontrol can become a critical aspect, often addressed through chiral catalysts or auxiliaries. acs.orgacs.org

Regioselectivity: Regioselectivity is a paramount consideration in this synthesis, influencing both the initial alkylation and the subsequent cyclization.

O-Alkylation vs. C-Alkylation: The initial reaction of the phenoxide intermediate with chloroacetone could potentially occur via two pathways: O-alkylation (at the phenoxide oxygen) or C-alkylation (at the carbon position ortho to the hydroxyl group). Under the typical basic conditions of the Williamson ether synthesis, O-alkylation is strongly favored due to the higher nucleophilicity of the phenoxide oxygen (hard nucleophile) compared to the ring carbons. This high regioselectivity ensures the formation of the necessary ether intermediate for the subsequent cyclization.

Regioselectivity of Cyclization: The intramolecular cyclization step is highly regioselective. The enolate formed from the propanone side chain can only attack the adjacent acetyl carbonyl group, as it is the sole intramolecular electrophilic partner available for a sterically feasible 5-membered ring formation. Alternative cyclizations are not possible. Classical benzofuran syntheses, such as intramolecular Friedel-Crafts-type reactions, often face challenges with regioselectivity when multiple ortho positions are available for cyclization. oregonstate.edu However, in this specific tandem reaction, the connectivity of the ether intermediate predetermines the outcome of the cyclization, leading exclusively to the desired benzofuran scaffold. The placement of the methyl group at the 5-position on the benzene ring is determined by the choice of the starting material (2-hydroxy-5-methylacetophenone) and does not influence the regiochemical outcome of the ring-forming step.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all protons and carbons in this compound can be achieved.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. Based on analogous structures, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be:

Aromatic Protons (Ar-H): The three protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The proton at position 4 (H-4) would likely be a singlet or a narrowly split doublet. The proton at position 6 (H-6) would appear as a doublet, and the proton at position 7 (H-7) as a doublet, with coupling constants characteristic of ortho- and meta-coupling.

Methyl Protons (-CH₃): Three distinct singlet signals are expected for the three methyl groups.

The acetyl methyl protons (-COCH₃) would likely resonate downfield, around δ 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.

The methyl group at position 3 of the benzofuran ring (3-CH₃) is anticipated to appear around δ 2.5 ppm.

The methyl group on the benzene ring (5-CH₃) would be found further upfield, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COCH₃~2.6Singlet (s)
3-CH₃~2.5Singlet (s)
5-CH₃~2.4Singlet (s)
Ar-H (H-4, H-6, H-7)7.0 - 7.6Multiplet (m)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, twelve distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbonyl Carbon (C=O): The carbon of the acetyl group's carbonyl is the most deshielded and would appear significantly downfield, predicted to be above δ 190 ppm.

Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system (C2, C3, C3a, C4, C5, C6, C7, C7a) would resonate in the range of δ 110-160 ppm. The specific shifts depend on their position and substitution. For instance, carbons bearing the oxygen (C7a) and the acetyl group (C2) would be further downfield.

Methyl Carbons (-CH₃): The three methyl carbons would appear in the upfield region of the spectrum. The acetyl methyl carbon is expected around δ 28-30 ppm, while the two ring-attached methyl carbons would be found at higher fields, typically between δ 9 and 22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O>190
Benzofuran Ring Carbons110 - 160
-COCH₃28 - 30
3-CH₃9 - 15
5-CH₃20 - 22

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbons attached to the aromatic protons and the carbons of the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₂O₂), the calculated exact mass is 188.08373 u. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 189.0910 or the sodium adduct [M+Na]⁺ at m/z 211.0730. mdpi.com

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. A primary and highly characteristic fragmentation for 2-acetylbenzofurans is the loss of the acetyl group as a ketene (B1206846) radical (•CH₂CO) or the cleavage of the C-C bond between the carbonyl and the benzofuran ring, leading to a prominent acylium ion. Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): A common initial fragmentation from the acetyl group, resulting in an ion at m/z 173.

Formation of the benzofuranyl acylium ion: Cleavage of the methyl group from the acetyl moiety would produce a stable acylium ion, [M-CH₃]⁺.

Loss of the acetyl group (•COCH₃): This would lead to the formation of a 3,5-dimethyl-1-benzofuranyl cation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the ketone, expected in the region of 1660-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching from the aromatic and furan rings (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the furan ether linkage (around 1050-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the benzofuran structure.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Ketone)1680 - 1660Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-C Stretch (Ether)1250 - 1050Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzofuran chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The conjugated system, which includes the benzene ring, the furan ring, and the carbonyl group, will give rise to π → π* transitions. Typically, benzofuran derivatives show two or three main absorption bands. For this compound, strong absorptions are predicted to occur in the range of 250-350 nm. The exact position of the absorption maxima (λ_max) would be influenced by the solvent used for the analysis.

X-ray Diffraction Analysis for Crystalline Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the crystalline structure of this compound could be located. The search for direct single-crystal X-ray analysis of this compound did not yield any published studies detailing its crystal system, space group, unit cell dimensions, or atomic coordinates.

While information exists for structurally related benzofuran derivatives, this data is not directly applicable to the precise stereochemical and conformational arrangement of the title compound. The unique substitution pattern of the dimethyl and acetyl groups on the benzofuran core significantly influences the crystal packing and intermolecular interactions, making extrapolation from other structures scientifically unsound.

Therefore, a detailed analysis of its crystalline architecture, including bond lengths, bond angles, and intermolecular forces, cannot be provided at this time. The determination of these structural parameters would necessitate future experimental work involving the growth of a suitable single crystal of this compound and subsequent analysis using single-crystal X-ray diffraction techniques.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethyl 1 Benzofuran 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of organic compounds. For a molecule like 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone, DFT calculations would provide a detailed picture of its three-dimensional structure, bond lengths, bond angles, and electronic distribution.

Basis Set Optimization and Exchange-Correlation Functional Selection

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the exchange and correlation interactions, which are complex many-body effects. Common functionals include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. Other functionals such as PBE0 or M06-2X are also frequently used depending on the specific properties being investigated.

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. A typical choice for organic molecules is the Pople-style basis set, such as 6-311++G(d,p). This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The selection process involves benchmarking different functional/basis set combinations against known experimental data for related molecules to ensure the chosen level of theory is appropriate and provides a balance between accuracy and computational cost.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in multiple conformations. A conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This is typically done by systematically rotating the dihedral angle of the flexible bond (e.g., the C-C bond connecting the acetyl group to the benzofuran (B130515) ring) and calculating the potential energy at each step.

The results are plotted on a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Theoretical Spectroscopic Prediction and Validation Against Experimental Data

A key application of computational chemistry is the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

Computed NMR Chemical Shifts via GIAO Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common and reliable approaches. This method is typically employed on the geometry-optimized structure of the molecule.

The calculations are performed at a suitable level of theory, often B3LYP/6-311++G(d,p). The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can then be compared directly with experimental spectra, providing a powerful method for structural verification. For closely related compounds like 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone, experimental ¹³C NMR shifts have been reported at δ values including 9.56, 27.70, 55.87, and 191.26 ppm mdpi.com. A successful correlation between the computed and experimental shifts validates both the calculated structure and the assignment of the experimental signals.

Vibrational Wavenumber Calculation and Potential Energy Distribution Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These calculations are performed after geometry optimization, as the frequencies are sensitive to the molecular structure. A frequency calculation also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

To understand the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of the peaks in the experimental IR and Raman spectra.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

UV-Visible spectroscopy measures the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.

These calculations are typically performed using the optimized ground-state geometry of the molecule in a chosen solvent, simulated using a continuum model like the Polarizable Continuum Model (PCM). The TD-DFT results provide a theoretical spectrum that can be compared with the experimental one. This comparison helps in assigning the electronic transitions observed experimentally, for example, identifying them as π → π* or n → π* transitions, and understanding the influence of molecular structure on the electronic properties of the compound. For related benzofuran structures, DFT calculations have been used to evaluate frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and reactivity researchgate.net.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

Without specific computational data for this compound, a quantitative analysis of these parameters cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack in chemical reactions. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the furan (B31954) ring and the carbonyl group, indicating these as potential sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Nonlinear Optical (NLO) Properties Assessment

Nonlinear Optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods are used to predict the NLO properties of molecules, primarily by calculating the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. The NLO response is often associated with intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system. While benzofuran derivatives have been investigated for their NLO properties, specific data for this compound is not available.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 1 3,5 Dimethyl 1 Benzofuran 2 Yl Ethanone Derivatives

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The strategic design and synthesis of novel benzofuran (B130515) derivatives are fundamental to understanding how specific structural modifications influence their biological activity. Synthetic routes often begin with the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the core benzofuran ring system. mdpi.com Subsequent modifications, such as bromination using N-bromosuccinimide (NBS), allow for the introduction of various functional groups to explore structure-activity relationships. mdpi.comresearchgate.net

The nature and position of substituents on the benzofuran ring system are critical determinants of the compound's biological activity. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran structure has been shown to significantly enhance anticancer activity. nih.gov This increased potency is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov The position of the halogen is crucial; for example, a derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran ring demonstrated notable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Alkoxy Groups: The addition of methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups to the benzene (B151609) portion of the benzofuran ring is a common strategy to modulate the lipophilicity, volume, and ultimately, the biological activity of the derivatives. mdpi.comresearchgate.net For instance, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been used as a lead compound for the synthesis of new, selectively toxic derivatives against leukemic cell lines. mdpi.comnih.gov

Other Substitutions: Studies have also explored replacing aryl rings with hetero-aromatic rings, such as 2,6-dimethylpyridine (B142122) or 4,5-dimethylthiophene, which proved more beneficial for anticancer activity in certain series. nih.gov Furthermore, the inclusion of hydrophilic groups like piperidine (B6355638) can significantly improve a compound's physicochemical properties. nih.gov

Substituent TypePosition on Benzofuran RingObserved Effect on Biological ActivityReference
Halogen (e.g., Bromine)Methyl group at C-3Significant increase in cytotoxic activity against leukemia cells. nih.gov nih.gov
Methoxy (–OCH3)C-5 and C-6Serves as a key feature in lead compounds for developing selective anticancer agents. mdpi.com mdpi.com
Ethoxy (–OCH2CH3)Benzene ringModulates lipophilicity and influences cytotoxic profile. mdpi.com mdpi.com
Hetero-aromatic ringsReplacing phenyl groupsEnhanced anticancer activity compared to aryl ring counterparts. nih.gov nih.gov
PiperidineBenzofuran ringImproved physicochemical properties. nih.gov nih.gov

Modifications to the ethanone (B97240) (acetyl) group at the C-2 position and other side chains are pivotal for tuning the cytotoxic potential of these compounds.

Structure-activity relationship (SAR) analyses have consistently shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity. researchgate.net The presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity in both normal and cancer cells. nih.gov A key lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, emerged as a highly promising anticancer agent due to its selective toxicity against leukemic cell lines (K562 and HL-60) with IC50 values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity to healthy cells. mdpi.comnih.gov

Furthermore, earlier SAR studies identified substitutions at the C-2 position with ester or heterocyclic rings as being crucial for the cytotoxic activity of benzofuran derivatives. nih.govnih.gov These modifications play a significant role in influencing the selectivity of the compounds toward cancer cells. nih.gov The development of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like piperazine (B1678402) or imidazole, represents another promising strategy for generating potent cytotoxic agents. nih.gov

Mechanistic Investigations of Anti-proliferative and Cytotoxic Activities in In Vitro Cancer Models

Understanding the molecular mechanisms by which 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Studies have revealed that these compounds can trigger cancer cell death through multiple pathways, including the induction of apoptosis, modulation of cellular redox balance, and perturbation of the cell cycle. nih.govmanipal.edu

Apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents eliminate malignant cells. Several derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov

The induction of apoptosis is often confirmed by detecting the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, a hallmark of early apoptosis. The Annexin V-FITC assay is a standard method for this detection, and studies have revealed that active benzofuran derivatives cause a significant increase in Annexin V-positive cancer cells, confirming their pro-apoptotic activity. researchgate.netnih.gov

A crucial step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Mechanistic studies utilizing the Caspase-Glo 3/7 assay have demonstrated that cytotoxic benzofuran derivatives significantly increase the activity of executioner caspases-3 and -7 in cancer cells. researchgate.netnih.govresearchgate.net This confirms that these compounds can trigger the caspase-dependent apoptotic pathway. researchgate.net For example, one benzofuran derivative was found to increase the expression of cleaved PARP and the pro-apoptotic protein Bax, while decreasing levels of procaspase 3/8 and anti-apoptotic proteins. nih.gov

Derivative TypeCancer Cell LineApoptotic MechanismAssay UsedReference
Brominated derivative 6K562 (Leukemia)Induces apoptosisAnnexin V-FITC, Caspase-Glo 3/7 researchgate.netnih.gov
Brominated derivative 8K562 (Leukemia)Induces apoptosisAnnexin V-FITC, Caspase-Glo 3/7 researchgate.netnih.gov
Benzofuran lignan (B3055560) derivativeJurkat T-cellsInduces apoptosis in p53-positive cellsFlow Cytometry manipal.edunih.gov
Benzofuran hybrid 12SiHa, HeLa (Cervical)Induces apoptosisNot specified nih.gov

The cellular redox state plays a critical role in cell survival and death. Many anticancer compounds exert their effects by disrupting this balance. Studies have shown that active benzofuran derivatives possess pro-oxidative properties, leading to an increase in intracellular reactive oxygen species (ROS) levels in cancer cells. mdpi.comnih.gov This effect is often time-dependent, with a significant increase in ROS observed after 12 hours of incubation. researchgate.netnih.govnih.gov

The generation of ROS can trigger downstream signaling events that lead to apoptosis. For instance, increased ROS production can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a key step in the intrinsic apoptotic pathway, as it triggers the activation of caspases. nih.gov Research has linked the apoptosis-inducing effects of certain benzofuran derivatives directly to their ability to generate ROS and induce mitochondrial dysfunction. nih.gov

In addition to inducing apoptosis, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone can inhibit cancer cell proliferation by interfering with the cell cycle. nih.gov The ability to halt cell cycle progression prevents cancer cells from dividing and can ultimately lead to cell death.

Flow cytometry analysis has shown that treatment with certain benzofuran derivatives can cause cell cycle arrest, most notably at the G2/M phase. manipal.edunih.gov For example, a novel benzofuran lignan derivative was found to efficiently arrest Jurkat T lymphocytes (p53-positive) in the G2/M phase in a dose- and time-dependent manner. manipal.edu This cell cycle arrest was associated with the nuclear translocation of the tumor suppressor protein p53 and increased expression of cell cycle inhibitors p21 and p27, as well as cyclin B. manipal.edu Other studies have corroborated these findings, showing that different derivatives can induce G2/M arrest in liver cancer (HepG2) cells or arrest at both the S and G2/M phases in lung cancer (A549) cells, highlighting a common mechanism of action for this class of compounds. nih.govresearchgate.netmdpi.com

Identification of Specific Molecular Targets within Cancer Cells (e.g., Tubulin Polymerization)

Derivatives of the benzofuran scaffold have been identified as potent anticancer agents that can induce apoptosis through caspase-dependent pathways and cell death mediated by autophagy. nih.gov A key molecular target identified for the most active benzofuran derivatives is tubulin. mdpi.comresearchgate.net The anticancer effect of these compounds often results from their ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govsemanticscholar.org Disruption of microtubule dynamics triggers a G2-M phase cell cycle arrest, ultimately leading to apoptotic cell death. researchgate.net

Research has highlighted that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity. mdpi.com For instance, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has emerged as a particularly promising anticancer agent. mdpi.comsemanticscholar.org This compound demonstrates selective toxicity against leukemic cell lines (K562 and HL-60) while showing no toxicity toward HeLa cancer cells or non-cancerous HUVEC lines. nih.govmdpi.com Further studies into the molecular mechanism confirmed that certain derivatives induce apoptosis in K562 and MOLT-4 leukemia cells, with tubulin being the identified molecular target. mdpi.comresearchgate.netsemanticscholar.org

The pro-apoptotic activity of these compounds is also linked to their ability to generate reactive oxygen species (ROS). mdpi.comnih.gov Studies on specific derivatives showed an increase in ROS levels in K562 cancer cells, which can lead to mitochondrial dysfunction and the release of cytochrome C, thereby activating caspases and initiating apoptosis. mdpi.com

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives
CompoundTarget Cell LineActivity (IC50)Identified Molecular Target/MechanismSource
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0 µMTubulin mdpi.com
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Leukemia)0.1 µMTubulin mdpi.com
Compound 6 (a brominated derivative)K562 (Leukemia)Selectively activeInduces apoptosis, increases ROS nih.govmdpi.com
Compound 8 (a brominated derivative)K562 (Leukemia)Selectively activeInduces apoptosis, increases ROS nih.govmdpi.com

Dual Inhibition of Key Signaling Kinases (e.g., PI3K, VEGFR-2)

In addition to targeting the cytoskeleton, certain benzofuran hybrids have been specifically designed and synthesized to function as dual inhibitors of key signaling kinases involved in cancer progression, such as Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net The PI3K pathway is frequently overactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. nih.gov Simultaneously, VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow. nih.gov

A novel series of benzofuran derivatives was synthesized and evaluated for this dual inhibitory capability. nih.gov One compound in particular, referred to as Compound 8 in the study, demonstrated potent inhibition of both PI3K and VEGFR-2. nih.govresearchgate.netnih.gov This dual-action compound exhibited significant anticancer activity against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines. nih.govresearchgate.net Molecular docking studies further supported these findings, illustrating the binding affinity of the synthesized compounds for both PI3K and VEGFR-2. nih.govresearchgate.net

Table 2: Dual Kinase Inhibition Profile of Benzofuran Hybrid Compound 8
Target KinaseCompound 8 (IC50)Reference InhibitorReference Inhibitor (IC50)Source
PI3K2.21 nMLY2940026.18 nM nih.govresearchgate.net
VEGFR-268 nMSorafenib31.2 nM nih.govresearchgate.net

Mechanistic Exploration of In Vitro Antimicrobial Activities

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria and fungi. mdpi.comnih.gov

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains

Several studies have screened 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives for their antibacterial properties. The introduction of a bromine atom into the benzofuran molecule appears to enhance cytotoxic potential. mdpi.com In one study, a synthesized set of derivatives was tested against standard and clinical bacterial strains. researchgate.net Among them, a compound designated as compound 7 showed moderate activity specifically against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.govmdpi.comresearchgate.net

Other research has focused on ketoxime derivatives. One such compound, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was identified as the most active derivative against the Gram-positive bacterium Staphylococcus aureus ATCC 6538. nih.gov Another study found that (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was the most active compound against both S. aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net A synthetic aurone (B1235358) derivative, (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, also exhibited high antibacterial activity against Gram-positive bacteria. ijper.org

Table 3: Antibacterial Activity of Selected Benzofuran Derivatives
Compound/Derivative TypeTarget Strain(s)ActivitySource
Compound 7 (brominated derivative)Gram-positive strainsMIC: 16-64 µg/mL mdpi.comresearchgate.net
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus, E. coliMost active in its series researchgate.net
(benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoximeS. aureusMost active in its series nih.gov
Synthetic aurone derivativeGram-positive bacteriaHigh activity ijper.org

Antifungal Mechanisms Against Pathogenic Fungi

Benzofuran derivatives have demonstrated significant activity against a broad range of pathogenic fungi, including Candida albicans. nih.govresearchgate.net The mechanisms underlying this antifungal action are varied. One identified mechanism involves the mobilization of intracellular Ca2+, which is considered a key fungicidal characteristic. researchgate.net

Halogenated derivatives of 3-benzofurancarboxylic acids have also shown specific activity against C. albicans. researchgate.net Furthermore, several ketoxime derivatives of benzofuran exhibited strong antimicrobial effects against C. albicans ATCC 10231. nih.gov Studies on benzofurazan (B1196253) derivatives have also revealed potent activity against phytopathogenic fungi; for example, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govmdpi.comresearchgate.netoxadiazol-4-amine showed an IC50 value of 1.91 μg/mL against Rhizoctonia solani. nih.gov

Interference with Essential Microbial Biosynthetic Pathways (e.g., Cell Wall Synthesis, DNA Replication)

A specific molecular mechanism for the antifungal activity of some benzofuran derivatives has been identified as the inhibition of N-myristoyltransferase. researchgate.net This enzyme is crucial for fungal viability as it attaches a myristoyl group to proteins essential for membrane targeting and the integrity of the cell wall. researchgate.net Its inhibition represents a targeted interference with a vital microbial biosynthetic pathway.

While the precise mechanisms for antibacterial action are still under investigation for many benzofuran derivatives, their activity suggests interference with essential pathways common to bacteria. These pathways include the biosynthesis of the cell wall, proteins, and nucleic acids, as well as metabolic processes like folic acid synthesis. lumenlearning.com Given the structural diversity of active benzofuran compounds, it is likely they employ various modes of action, potentially inhibiting enzymes like DNA gyrase (interfering with DNA replication) or blocking steps in peptidoglycan synthesis, making bacterial cells susceptible to osmotic lysis. lumenlearning.com

In Vitro Studies on Anti-inflammatory Mechanisms

The benzofuran core is also associated with significant anti-inflammatory properties. nih.govnih.gov In vitro studies have demonstrated that derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone can modulate inflammatory responses. Specifically, two brominated derivatives (compounds 6 and 8) were found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in K562 cells. mdpi.comresearchgate.netnih.gov

In other mechanistic studies, newly designed benzofuran-heterocycle hybrids were screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophage cells, a standard in vitro model for inflammation. mdpi.com One benzofuran–piperazine compound, designated 5d, showed an excellent, dose-dependent inhibitory effect on NO generation with an IC50 of 52.23 ± 0.97 μM and exhibited low cytotoxicity. mdpi.com This suggests that its anti-inflammatory action may involve the modulation of the NF-κB and MAPK signaling pathways. mdpi.com The cyclooxygenase (COX) enzymes are another established target for anti-inflammatory agents, and various benzofuran derivatives have been investigated as potential COX-1/COX-2 inhibitors. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives
CompoundIn Vitro ModelMechanism/EffectActivitySource
Compound 6 (brominated derivative)K562 cellsInhibition of IL-6 releaseActive mdpi.comresearchgate.net
Compound 8 (brominated derivative)K562 cellsInhibition of IL-6 releaseActive mdpi.comresearchgate.net
Compound 5d (benzofuran-piperazine hybrid)LPS-stimulated RAW 264.7 cellsInhibition of NO productionIC50 = 52.23 ± 0.97 μM mdpi.com

Modulation of Pro-inflammatory Cytokine Secretion (e.g., IL-6)

Derivatives of the benzofuran structure have demonstrated the ability to modulate the secretion of pro-inflammatory cytokines, which are key mediators of the inflammatory response. Interleukin-6 (IL-6) is a cytokine known to be associated with worse clinical outcomes in various diseases when its levels are elevated. nih.gov

In a study focused on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, two compounds, identified as compound 6 and compound 8, were shown to inhibit the release of the pro-inflammatory cytokine IL-6 in K562 chronic myelogenous leukemia cells. nih.govresearchgate.netnih.gov The biological activity of these promising compounds was assessed through various means, including IL-6 secretion analysis. nih.govmdpi.com The results indicated that both compounds significantly lowered the concentration of IL-6 in the cell culture medium after 72 hours of exposure. nih.gov Compound 6 was found to have a stronger effect, reducing IL-6 levels by 50%, while compound 8 decreased them by 40%. nih.gov

Further research into other benzofuran derivatives has supported these findings. A novel derivative, DK-1014, exhibited notable inhibitory activity on IL-6 and nitric oxide (NO) production in LPS-stimulated Raw264.7 cells. researchgate.net Similarly, a benzofuran-heterocycle hybrid, compound 5d, was found to inhibit the release of IL-6 in RAW264.7 cells. nih.gov

Inhibition of IL-6 Secretion by Benzofuran Derivatives
CompoundCell LineInhibition of IL-6Source
Compound 6 (benzofuran derivative)K56250% nih.gov
Compound 8 (benzofuran derivative)K56240% nih.gov
DK-1014Raw264.7Notable inhibitory activity researchgate.net
Compound 5d (benzofuran-heterocycle hybrid)RAW264.7Significant inhibition nih.gov

Inhibition of Inflammatory Enzyme Pathways

Beyond cytokine modulation, the anti-inflammatory effects of benzofuran derivatives extend to the inhibition of key enzyme pathways. The cyclooxygenase-2 (COX-2) enzyme is a critical component of the inflammatory cascade. In an investigation of benzofuran-heterocycle hybrids, compound 5d was evaluated for its effect on COX-2 expression in LPS-stimulated RAW264.7 cells. nih.gov The results from a Western blotting assay indicated that compound 5d successfully inhibited the expression of the COX-2 protein, demonstrating a direct impact on this inflammatory enzyme pathway. nih.gov

Enzyme Inhibition and Receptor Binding Investigations

The therapeutic potential of this compound derivatives is further highlighted by their activity as inhibitors of various enzymes and their interactions with cellular receptors. These interactions are fundamental to their proposed mechanisms of action in different pathological contexts.

Kinase Inhibition Profiling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Benzofuran derivatives have been identified as potent inhibitors of several kinases.

Notably, a series of new benzofuran derivatives were designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in oncology. nih.govresearchgate.net One derivative, compound 8, demonstrated potent inhibition of both PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.govresearchgate.net

In a separate line of research, novel benzofuran-3(2H)-one derivatives were developed as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). researchgate.net The most potent compounds from this series, 40 and 41, exhibited strong inhibitory activity with IC50 values of 0.33 μM and 0.25 μM, respectively. researchgate.net Other related structures, such as dibenzofuran (B1670420) derivatives, have also been screened against Pim-1 and Pim-2 kinases, showing the broad potential of this chemical class in kinase inhibition. mdpi.com

Kinase Inhibition by Benzofuran Derivatives
CompoundTarget KinaseIC50 ValueSource
Compound 8 (benzofuranyl thiosemicarbazone)PI3K2.21 nM nih.govresearchgate.net
Compound 8 (benzofuranyl thiosemicarbazone)VEGFR-268 nM nih.govresearchgate.net
Compound 40 (benzofuran-3(2H)-one derivative)DRAK20.33 µM researchgate.net
Compound 41 (benzofuran-3(2H)-one derivative)DRAK20.25 µM researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. mdpi.com Several studies have explored benzofuran derivatives for their potential to inhibit this enzyme.

A series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their AChE inhibitory potential. nih.gov Among the tested compounds, derivative 10d, which features a 2,5-dimethoxyphenyl moiety, displayed strong AChE inhibitory activity with an IC50 value of 0.55 ± 1.00 μM. nih.gov In another study, N-glycosyl benzofuran derivatives were synthesized, and most of the compounds showed some level of acetylcholinesterase-inhibition. researchgate.net The most effective, compound 5a, achieved an inhibitory rate of 84%. researchgate.net Furthermore, a phytochemical investigation of Cortex Mori Radicis led to the isolation of several 2-arylbenzofuran derivatives that were tested for their effects on both AChE and butyrylcholinesterase (BChE). mdpi.com While many of these natural compounds were more potent against BChE, some showed moderate inhibitory effects on AChE. mdpi.com

Acetylcholinesterase (AChE) Inhibition by Benzofuran Derivatives
CompoundInhibitory ActivitySource
Compound 10d (benzofuran-triazole hybrid)IC50 = 0.55 ± 1.00 µM nih.gov
Compound 5a (N-glycosyl benzofuran derivative)84% inhibition rate researchgate.net
Cathafuran CWeakly inhibitory toward AChE mdpi.com

N-myristoyl Transferase Inhibition

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of specific proteins. researchgate.net This process is vital for the growth of various organisms, including fungi and protozoa, making NMT a promising target for new therapeutic agents. researchgate.net Research has identified benzofuran-containing compounds as one of the key classes of NMT inhibitors. researchgate.net Specifically, a benzofuran derivative designated as R64 has been noted among reported NMT inhibitors, underscoring the potential of this scaffold in the development of novel antifungal, antiparasitic, and anticancer agents. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (e.g., PI3K, VEGFR-2, LmPTR1)

To better understand the inhibitory activity of benzofuran derivatives at a molecular level, computational studies such as molecular docking are employed. These simulations predict how a ligand (the benzofuran derivative) binds to the active site of its target protein.

In the development of dual PI3K/VEGFR-2 inhibitors, molecular docking was used to computationally estimate and study the binding affinity of the synthesized benzofuran compounds. nih.govresearchgate.net These simulations helped to elucidate the binding modes and interactions responsible for the observed potent inhibitory activity of lead compounds like derivative 8. nih.govresearchgate.net Similarly, docking studies have been crucial in confirming the ability of other heterocyclic compounds to satisfy the pharmacophoric features required for VEGFR-2 inhibition and to determine their specific binding interactions within the enzyme's active site. mdpi.com While specific docking studies for this compound derivatives with Leishmania major Pteridine Reductase 1 (LmPTR1) are not detailed, the application of this technique to kinases like PI3K and VEGFR-2 establishes a strong precedent for its use in characterizing the ligand-target interactions of this versatile chemical class.

Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of drug discovery and medicinal chemistry, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as a benzofuran derivative, and its protein target. These simulations can help elucidate the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

While no specific MD simulation studies have been published for this compound, the general methodology is well-established for other benzofuran derivatives. Such a study would typically involve:

System Setup: Building a computational model of the ligand-protein complex embedded in a simulated physiological environment, including water molecules and ions.

Simulation: Running the simulation for a sufficient time to observe the dynamic behavior of the complex. This involves solving Newton's equations of motion for all atoms in the system.

Analysis: Analyzing the trajectory of the simulation to understand the binding dynamics. This can include calculating binding free energies, identifying stable hydrogen bonds and other interactions, and observing conformational changes in both the ligand and the protein.

For instance, studies on other benzofuran derivatives have utilized MD simulations to explore their binding to various protein targets, including enzymes and receptors implicated in cancer and other diseases. mdpi.comresearchgate.net These studies have provided valuable information for the rational design of more potent and selective inhibitors.

Although direct experimental and computational data for this compound is lacking, the established research on related benzofuran structures provides a solid foundation for future investigations into its specific biological activities and therapeutic potential. The synthesis and subsequent evaluation of this compound, coupled with computational studies like molecular dynamics simulations, would be necessary to fully characterize its pharmacological profile.

Future Directions and Advanced Research Perspectives

Exploration of Novel and Efficient Synthetic Methodologies for 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone

While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more efficient, sustainable, and high-yield pathways to this compound. Traditional approaches often involve the reaction of an o-hydroxyacetophenone with an α-haloketone like chloroacetone (B47974). mdpi.com However, modern synthetic chemistry offers a range of more sophisticated strategies.

Future explorations could concentrate on catalyst-driven, one-pot reactions that minimize waste and purification steps. dtu.dk For instance, palladium- and copper-catalyzed methodologies, such as Sonogashira coupling followed by intramolecular cyclization, have proven effective for various benzofuran derivatives and could be adapted for this specific target. acs.orgdivyarasayan.org Green chemistry approaches, utilizing environmentally benign solvents like deep eutectic solvents (DES), also present an attractive avenue for innovation. acs.org The development of novel catalytic systems, potentially involving rhodium or Brønsted acids, could further enhance efficiency and substrate scope. nih.govacs.org

A comparative overview of potential modern synthetic strategies is presented below.

Synthetic MethodologyKey FeaturesPotential AdvantagesReferences
Palladium/Copper-Catalyzed Sonogashira CouplingCoupling of an iodophenol with a terminal alkyne, followed by intramolecular cyclization.High tolerance for various functional groups, good yields. acs.orgdivyarasayan.org
Copper-Catalyzed One-Pot SynthesisReaction of salicylaldehydes, amines, and alkynes in the presence of a copper catalyst.High efficiency, reduced reaction time, and operational simplicity. nih.govacs.org
Rhodium-Mediated CatalysisArylation and subsequent cyclization between propargyl alcohols and aryl boronic acids.High yields, particularly with electron-donating substituents. acs.org
Green Chemistry Approach (Deep Eutectic Solvents)Utilizing eco-friendly solvents like choline (B1196258) chloride-ethylene glycol (ChCl.EG).Environmentally benign, potentially improved yields and purity. acs.org

In-depth Mechanistic Elucidation of Observed Biological Activities

Benzofuran derivatives are well-documented for their potent biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. scienceopen.comnih.govrsc.org Research on structurally similar compounds, such as bromo- and methoxy-derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, has revealed significant cytotoxic activity against cancer cell lines like chronic myelogenous leukemia (K562). mdpi.comnih.gov The proposed mechanisms for these related compounds involve the induction of apoptosis and the generation of reactive oxygen species (ROS). nih.govresearchgate.net

Future research on this compound and its derivatives should therefore begin with broad screening for these activities. Following initial identification of biological effects, a deep dive into the underlying molecular mechanisms is crucial. This would involve a series of targeted biochemical and cellular assays to pinpoint the pathways being modulated. For example, if anticancer activity is observed, studies could focus on identifying the specific mode of cell death (e.g., apoptosis, necrosis, autophagy) and the key protein targets involved. It has been suggested that tubulin could be a molecular target for some bioactive benzofurans. mdpi.comresearchgate.net Furthermore, the anti-inflammatory potential could be explored by measuring the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov

The table below outlines potential biological activities and the corresponding experimental approaches for mechanistic elucidation.

Potential Biological ActivityProposed Mechanism of ActionExperimental Elucidation ApproachReferences
AnticancerInduction of apoptosisAnnexin V-FITC assays, Caspase-Glo 3/7 assays, Western blot for apoptotic proteins (e.g., Bcl-2, Bax). nih.govresearchgate.net
AnticancerGeneration of Reactive Oxygen Species (ROS)Spectrofluorimetric methods using probes like DCFH-DA to quantify intracellular ROS levels. nih.govresearchgate.net
AnticancerTubulin Polymerization InhibitionIn vitro tubulin polymerization assays, immunofluorescence staining of microtubules in treated cells. mdpi.comresearchgate.net
Anti-inflammatoryInhibition of Pro-inflammatory CytokinesEnzyme-Linked Immunosorbent Assay (ELISA) to measure levels of cytokines like IL-6 in cell culture supernatants. mdpi.comnih.gov

Computational Design and De Novo Synthesis of Advanced Bioactive Derivatives

To accelerate the discovery of more potent and selective analogs, future research should integrate computational chemistry and de novo design. acs.orgnih.gov By using this compound as a starting scaffold, in silico tools can predict structural modifications that would enhance biological activity.

Molecular docking studies can be employed to simulate the binding of virtual derivatives to the active sites of known biological targets, such as protein kinases (e.g., PI3K) or vascular endothelial growth factor receptors (VEGFR-2), which are implicated in cancer. nih.gov This allows for the rational design of molecules with improved binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs by correlating specific physicochemical properties with biological activity. Additionally, computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for prioritizing candidates with favorable drug-like profiles, ensuring better oral bioavailability and lower toxicity. jneonatalsurg.com These computational insights would guide the de novo synthesis of a focused library of advanced derivatives for biological evaluation.

Key computational approaches for derivative design are summarized in the following table.

Computational ApproachObjectiveExpected OutcomeReferences
Molecular DockingPredict binding modes and affinities of derivatives to specific biological targets (e.g., enzymes, receptors).Prioritization of compounds with high predicted binding affinity for synthesis and testing. nih.gov
QSAR StudiesDevelop mathematical models correlating chemical structure with biological activity.Identification of key structural features (e.g., electronic, steric) required for optimal activity. nih.gov
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Selection of drug-like candidates with high oral bioavailability and low predicted toxicity. jneonatalsurg.com
De Novo DesignGenerate novel molecular structures algorithmically based on a desired pharmacophore or binding site.Discovery of entirely new scaffolds with potential for high potency and novelty. acs.orgnih.gov

Strategic Application of this compound as a Key Synthetic Intermediate for Complex Molecules

Beyond its own potential bioactivity, this compound is a valuable synthetic intermediate. tandfonline.com The acetyl group at the 2-position is a versatile chemical handle that can be readily transformed into a wide range of other functional groups or used to build more complex molecular architectures.

Future synthetic research should explore the rich reactivity of this ketone. For example, it can undergo condensation reactions to form chalcones or Schiff bases, which are themselves classes of compounds with significant biological properties. nih.gov The α-methyl group of the acetyl moiety can be halogenated (e.g., brominated) to introduce a reactive site for further nucleophilic substitution, leading to the synthesis of novel heterocyclic systems like thiazoles. nih.gov Moreover, the benzofuran ring itself can be functionalized through electrophilic substitution reactions. The strategic application of this compound as a building block could facilitate the synthesis of complex natural products or novel polycyclic drug candidates.

The table below highlights some potential chemical transformations and their applications.

Reactive SiteChemical TransformationResulting Structure/ApplicationReferences
Acetyl Group (C=O)Condensation with aldehydes/aminesSynthesis of chalcones, Schiff bases, and other bioactive hybrids. nih.gov
Acetyl Group (α-methyl)Halogenation (e.g., with NBS)Creates a reactive α-haloketone intermediate for synthesizing thiazoles, imidazoles, etc. mdpi.comnih.gov
Acetyl Group (C=O)Reaction with hydroxylamineFormation of ketoximes, which can be further derivatized into oxime ethers. nih.govmdpi.com
Benzofuran RingElectrophilic Aromatic SubstitutionIntroduction of additional functional groups (e.g., nitro, halo) on the benzene (B151609) ring to modulate activity. mdpi.com

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